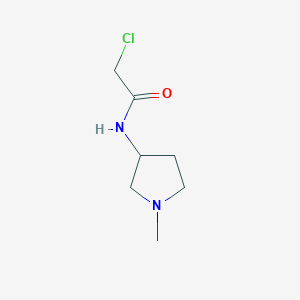

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOYQUAPSIVNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering a window into the electronic environment of individual nuclei. For 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

The protons of the chloroacetyl group (Cl-CH₂-C=O) are expected to appear as a singlet at approximately 4.0-4.2 ppm due to the deshielding effect of the adjacent chlorine atom and the carbonyl group. The N-methyl group protons (N-CH₃) would likely resonate as a singlet in the range of 2.2-2.4 ppm.

The pyrrolidine (B122466) ring protons present a more complex system due to their diastereotopic nature and spin-spin coupling. The methine proton at the C3 position (N-CH-C), being adjacent to the nitrogen-bearing substituent, is expected to appear as a multiplet around 4.2-4.5 ppm. The methylene (B1212753) protons of the pyrrolidine ring (C2, C4, and C5) would resonate in the upfield region, typically between 1.8 and 3.0 ppm, as complex multiplets due to geminal and vicinal couplings. The amide proton (NH) is expected to show a broad singlet, the chemical shift of which can be highly variable (typically 7.5-8.5 ppm) depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cl-CH₂-C=O | 4.1 | s |

| N-CH₃ | 2.3 | s |

| N-CH-C (H3) | 4.3 | m |

| -CH₂- (Pyrrolidine ring) | 1.8 - 3.0 | m |

| NH | 8.0 | br s |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide will give rise to a distinct signal.

The carbonyl carbon (C=O) of the acetamide (B32628) group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The carbon of the chloroacetyl group (Cl-CH₂) will likely appear around 42-45 ppm.

Within the pyrrolidine ring, the C3 carbon, bonded to the nitrogen of the amide group, is anticipated to resonate at approximately 48-52 ppm. The carbons adjacent to the ring nitrogen (C2 and C5) would appear in the range of 55-60 ppm. The C4 carbon is expected to be the most shielded of the ring carbons, with a chemical shift around 30-35 ppm. The N-methyl carbon (N-CH₃) will likely have a chemical shift in the range of 40-43 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 |

| Cl-CH₂ | 43 |

| C3 (Pyrrolidine) | 50 |

| C2, C5 (Pyrrolidine) | 58 |

| C4 (Pyrrolidine) | 32 |

| N-CH₃ | 41 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign the complex proton and carbon signals of the pyrrolidine ring, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, the methine proton at C3 would show correlations to the adjacent methylene protons at C2 and C4. This would allow for the tracing of the proton connectivity throughout the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal. For example, the proton multiplet at ~4.3 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include the correlation between the N-methyl protons and the C2 and C5 carbons of the pyrrolidine ring, as well as the correlation between the chloroacetyl protons and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

HRMS would be used to determine the accurate mass of the molecular ion of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide. This allows for the determination of its elemental composition, confirming the molecular formula of C₇H₁₃ClN₂O. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation of protonated 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide would likely proceed through several key pathways.

A primary fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 1-methylpyrrolidin-3-yl moiety and the chloroacetyl group. Another characteristic fragmentation would be the loss of the chloroacetyl group as a neutral molecule. Fragmentation of the pyrrolidine ring itself is also expected, often initiated by cleavage alpha to the nitrogen atom, leading to the loss of ethylene (B1197577) or other small fragments.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

| m/z | Proposed Fragment Structure/Identity |

| 177/179 | [M+H]⁺ (Molecular ion with isotopic pattern for Cl) |

| 101 | [M+H - ClCH₂CO]⁺ (Loss of the chloroacetyl group) |

| 84 | Fragment from pyrrolidine ring cleavage |

| 77 | [ClCH₂CO]⁺ (Chloroacetyl cation) |

Note: The observed fragments can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and the nature of their vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. The spectrum of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the secondary amide, the chloroalkane, and the tertiary amine within the pyrrolidine ring.

Based on data from analogous compounds such as N-acetylpyrrolidine and other N-substituted acetamides, a representative FTIR data table can be compiled. researchgate.netnih.govnist.govnih.gov

Interactive Data Table: Predicted FTIR Vibrational Frequencies for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2980 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium-Strong |

| C-N Stretch | Tertiary Amine (ring) | 1190 - 1170 | Medium |

| C-Cl Stretch | Chloroalkane | 800 - 600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, Raman spectroscopy would be useful for identifying the C-C backbone vibrations of the pyrrolidine ring and the C=O stretching of the amide group.

Studies on similar molecules like N-methylpyrrolidone and N-acetylpyrrolidine indicate that the amide I band (C=O stretch) is also prominent in the Raman spectrum. researchgate.netnih.govresearchgate.net The pyrrolidine ring vibrations and the C-Cl stretch are also expected to be Raman active.

Interactive Data Table: Predicted Raman Shifts for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2980 - 2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1670 - 1630 | Medium |

| Pyrrolidine Ring Breathing | Pyrrolidine | 900 - 850 | Medium |

| C-N Stretch | Tertiary Amine (ring) | 1190 - 1170 | Medium |

| C-Cl Stretch | Chloroalkane | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation (If applicable to analogs)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is not publicly available, analysis of crystal structures of analogous pyrrolidine derivatives can provide insights into its likely solid-state conformation. nih.govmdpi.commdpi.com

The pyrrolidine ring is not planar and typically adopts either an envelope or a twisted (half-chair) conformation. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide would be influenced by the steric and electronic effects of the substituents.

The acetamide side chain's conformation relative to the pyrrolidine ring would be determined by steric hindrance and potential intramolecular hydrogen bonding between the amide N-H and the pyrrolidine nitrogen or other suitable acceptors.

Interactive Data Table: Representative Bond Lengths and Angles for a Substituted Pyrrolidine Ring from Analogous Structures

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N (ring) | 1.46 - 1.48 Å |

| Bond Length | C-C (ring) | 1.52 - 1.54 Å |

| Bond Angle | C-N-C (ring) | 108 - 112° |

| Bond Angle | N-C-C (ring) | 102 - 106° |

| Bond Angle | C-C-C (ring) | 104 - 107° |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (If applicable)

The 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide molecule possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light.

An ECD spectrum provides information about the absolute configuration of a chiral center. Each enantiomer will produce a mirror-image ECD spectrum. The sign of the Cotton effects (the peaks in an ECD spectrum) can often be correlated with the stereochemistry (R or S configuration) at the chiral center. This correlation can be established through empirical rules or, more reliably, by comparing the experimental ECD spectrum with that predicted from quantum chemical calculations.

Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of both enantiomers) will be ECD silent, while an enantiomerically pure sample will show the maximum signal intensity. This makes ECD a valuable tool for determining the enantiomeric purity of a sample. While specific ECD data for this compound is not available, the principles of the technique are well-established for confirming the absolute configuration and enantiomeric purity of chiral amines and their derivatives.

Computational and Theoretical Studies of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry.

For 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. jst.org.in This calculation would yield crucial data on bond lengths, bond angles, and dihedral angles. The results would reveal the preferred spatial orientation of the 1-methylpyrrolidin-3-yl group relative to the chloroacetamide tail and identify the most stable conformers of the molecule. mdpi.comnanobioletters.com Such studies on related acetamide (B32628) derivatives have been instrumental in understanding their solid-state structures and intramolecular interactions. researchgate.net

Table 1: Hypothetical Data from DFT Geometry Optimization

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-Cl Bond Length | ~1.78 Å |

| N-C (amide) Bond Length | ~1.35 Å |

| C-N-C Bond Angle | ~120° |

| Dihedral Angle (Pyrrolidine-Amide) | Variable (Determines Conformation) |

Note: This table is illustrative and represents typical values for similar functional groups. Actual values would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. jst.org.in

An FMO analysis of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide would calculate the energies and visualize the spatial distribution of these orbitals. Particular attention would be paid to the chloroacetamide moiety, as the electrophilic carbon of the carbonyl group and the carbon bonded to the chlorine atom are expected to be key sites for nucleophilic attack. The analysis would predict the most likely sites for reaction, providing insight into the molecule's potential metabolic fate or its mechanism of action if it were to act as a covalent inhibitor.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT can find stable, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time in a more realistic, dynamic environment. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions with surrounding molecules, such as water. researcher.life

An MD simulation of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, typically on the nanosecond timescale, would reveal its conformational landscape. It would show how the pyrrolidine (B122466) ring might pucker and how the flexible chloroacetamide side chain rotates and folds in an aqueous solution. mdpi.com These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site and for identifying key solvent interactions that stabilize different conformations.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques are vital in drug discovery for screening virtual libraries of compounds and predicting their potential to interact with biological targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is used to forecast the binding mode and affinity, often represented by a docking score. nih.govmdpi.com

For 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, if a potential macromolecular target were identified—for instance, an enzyme or a receptor—molecular docking could be employed. The study would involve preparing the 3D structure of the target protein and virtually placing the acetamide compound into its binding site. The results would generate a series of possible binding poses, ranked by score, and detail the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the structural basis of the molecule's potential biological activity.

Pharmacophore modeling is a powerful tool in medicinal chemistry, used when the structure of the biological target is unknown but a set of active molecules has been identified. researchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov

If 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide were part of a series of biologically active analogues, a pharmacophore model could be developed. researchgate.net This model would identify the crucial chemical features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—and their specific 3D arrangement required for activity. This model could then be used as a template for designing new molecules with improved potency or for searching large chemical databases to find novel compounds with the desired biological profile. researchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. For a compound like 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, an SBDD approach would typically involve:

Molecular Docking: Simulating the binding of the compound into the active site of a target protein to predict its binding conformation and affinity. The chloroacetamide group can act as a reactive fragment for covalent inhibitors or as a hydrogen bond acceptor. The N-methylpyrrolidinyl group can engage in various interactions, including hydrophobic and ionic, depending on the target's binding pocket.

Fragment-Based Drug Design (FBDD): The pyrrolidine and chloroacetamide moieties could serve as starting fragments in an FBDD campaign. Researchers screen libraries of small molecules (fragments) to identify those that bind to the target, and then these fragments are grown or linked together to create more potent leads. The pyrrolidine scaffold is of particular interest in FBDD due to its three-dimensional character, which allows for the exploration of more diverse chemical space.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. It utilizes the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds. LBDD applications for a scaffold like 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide would include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model could be developed from a series of active analogues and then used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical properties of a series of compounds with their biological activities. For derivatives of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, a 3D-QSAR study could provide insights into how modifications to the pyrrolidine ring or the acetamide linker affect activity.

The following table summarizes hypothetical interaction data that could be generated from such computational studies, illustrating the type of information sought in SBDD and LBDD.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Asp168, Lys72, Leu121 | Hydrogen Bond, Ionic, Hydrophobic |

| Protease B | -7.2 | Cys25, His159 | Covalent (from Chloroacetamide), Hydrogen Bond |

| GPCR C | -9.1 | Phe289, Trp158, Asn111 | Pi-Pi Stacking, Hydrophobic, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide were not found in the public domain.

Detailed research findings from studies on related acetamide derivatives often include tables of binding affinities, inhibitory concentrations (IC50 values), and docking scores, which are crucial for guiding the lead optimization process. For instance, studies on phenylacetamide derivatives have utilized computational methods to design and predict the activity of new antidepressant agents. Similarly, molecular docking studies on other 2-chloro-N-substituted acetamides have been used to rationalize their antimicrobial and anticancer activities.

Chemical Reactivity and Derivatization of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide

Nucleophilic Substitution Reactions of the Chloroacetamide Moiety

The presence of a chlorine atom alpha to a carbonyl group renders the methylene (B1212753) carbon of the chloroacetamide moiety highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization of this compound.

Reaction with Various Nucleophiles for Analog Generation

The chloro group in 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide can be readily displaced by a wide array of nucleophiles, a common strategy for the generation of chemical analogs. This SN2 reaction is a well-established method for forming new carbon-heteroatom bonds.

The general reactivity of N-substituted 2-chloroacetamides with various nucleophiles has been extensively reviewed. The ease of displacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles makes these compounds valuable intermediates in the synthesis of diverse heterocyclic systems. researchgate.net

Reaction with Amine Nucleophiles: Primary and secondary amines can react with 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide to yield the corresponding N-substituted glycinamides. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

| Nucleophile (Amine) | Product |

| Ammonia | 2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide |

| Diethylamine | 2-(Diethylamino)-N-(1-methylpyrrolidin-3-yl)acetamide |

| Aniline | 2-(Phenylamino)-N-(1-methylpyrrolidin-3-yl)acetamide |

Reaction with Thiol Nucleophiles: Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily displace the chloride to form thioethers. This reaction is analogous to the Williamson ether synthesis.

| Nucleophile (Thiol) | Product |

| Ethanethiol | 2-(Ethylthio)-N-(1-methylpyrrolidin-3-yl)acetamide |

| Thiophenol | 2-(Phenylthio)-N-(1-methylpyrrolidin-3-yl)acetamide |

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as nucleophiles, leading to the formation of ether linkages. These reactions often require a strong base to deprotonate the alcohol or phenol.

| Nucleophile (Alcohol/Phenol) | Product |

| Sodium Methoxide | 2-Methoxy-N-(1-methylpyrrolidin-3-yl)acetamide |

| Sodium Phenoxide | 2-Phenoxy-N-(1-methylpyrrolidin-3-yl)acetamide |

Detailed research findings on a variety of N-aryl-2-chloroacetamides have demonstrated their utility in synthesizing a broad spectrum of compounds through nucleophilic substitution. researchgate.net For instance, the reaction of N-substituted chloroacetamides with various amines, thiols, and phenols has been successfully employed to create libraries of new chemical entities.

Intramolecular Cyclization Pathways

The inherent reactivity of the chloroacetamide moiety, coupled with the proximal pyrrolidine (B122466) ring, allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of novel bicyclic heterocyclic systems. The specific pathway and product of such a cyclization would depend on the reaction conditions and the potential for the pyrrolidine nitrogen or a substituent on the pyrrolidine ring to act as an internal nucleophile.

For example, if the pyrrolidine nitrogen were to act as the nucleophile, a six-membered piperazinone ring could potentially be formed. However, in the case of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, the pyrrolidine nitrogen is already tertiary and methylated, which would likely disfavor this specific pathway due to steric hindrance and the stability of the resulting quaternary ammonium (B1175870) salt.

Alternative intramolecular cyclization pathways could be envisioned if a suitable nucleophilic group were present on a substituent of the pyrrolidine ring. For instance, a hydroxyl or amino group at a suitable position on the ring could undergo an intramolecular SN2 reaction with the chloroacetamide moiety to form a fused or spirocyclic lactam.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide offers additional sites for chemical modification, further expanding the diversity of accessible derivatives.

Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen

While the pyrrolidine nitrogen in the parent compound is already methylated, it is conceivable to start with a precursor where this position is a secondary amine (N-H). In such a case, the pyrrolidine nitrogen would be readily amenable to standard N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base, would introduce a new alkyl group onto the pyrrolidine nitrogen.

N-Acylation: Acylating agents, including acid chlorides and anhydrides, would react with the secondary amine to form the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield the N-acetylpyrrolidine analog.

It is important to note that in the case of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide itself, the tertiary nitrogen of the pyrrolidine ring can still undergo quaternization with highly reactive alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring can be further functionalized through various synthetic transformations, assuming appropriate starting materials or intermediates. The stereoselective synthesis of substituted pyrrolidines is a well-developed field of organic chemistry, offering numerous strategies to introduce functional groups with high stereocontrol. nih.govnih.gov

For instance, if a carbonyl group were present on the pyrrolidine ring, it could be converted to a hydroxyl group via reduction with reagents like sodium borohydride. This hydroxyl group could then be further derivatized, for example, by esterification or etherification.

Similarly, the introduction of other functional groups, such as halogens or azides, onto the pyrrolidine ring could be achieved through established synthetic methodologies, providing further handles for diversification. These transformations would allow for the synthesis of a wide range of analogs with modified physicochemical properties.

Stereospecific Reactions and Chiral Transformations for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

The pyrrolidine ring in 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide contains a stereocenter at the 3-position. This inherent chirality is a key feature of the molecule and presents opportunities for stereospecific reactions and chiral transformations. The synthesis of enantiomerically pure pyrrolidine derivatives is a significant area of research due to the prevalence of this motif in biologically active compounds.

The stereochemical outcome of reactions involving this chiral center can be influenced by the existing stereochemistry, leading to diastereoselective transformations. For example, any reaction that creates a new stereocenter on the pyrrolidine ring or on a substituent would likely proceed with some degree of diastereoselectivity.

Furthermore, the chiral nature of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide makes it a potential candidate for use as a chiral building block in asymmetric synthesis. The pyrrolidine scaffold is a well-known privileged structure in the design of chiral ligands and organocatalysts. unibo.it By leveraging the existing stereocenter, it may be possible to direct the stereochemical course of subsequent reactions.

Heterocyclic Annulation and Scaffold Diversification Utilizing 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide as a Building Block

The strategic placement of a readily displaceable chlorine atom and a secondary amide within the structure of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide makes it an ideal candidate for participating in reactions that lead to the formation of new heterocyclic rings. This process, known as annulation, involves the construction of a new ring onto a pre-existing molecular framework. The diversification of molecular scaffolds is crucial in medicinal chemistry and materials science for the exploration of new chemical space and the development of compounds with novel properties.

General Reaction Pathways for Heterocyclic Annulation:

The fundamental principle behind the use of 2-chloroacetamides in heterocyclic synthesis is a two-step process:

Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of a suitable reagent on the electrophilic carbon atom bearing the chlorine. This results in the formation of an intermediate where the chloroacetamide moiety is now linked to the nucleophilic species.

Intramolecular Cyclization: The newly introduced functional group, or another pre-existing functional group on the nucleophile, then participates in an intramolecular cyclization reaction with the amide portion of the molecule, leading to the formation of a new heterocyclic ring.

Based on the established chemistry of similar compounds, several classes of heterocycles could potentially be synthesized using 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide as a starting material.

Hypothetical Applications in Heterocyclic Synthesis:

The following table outlines potential heterocyclic scaffolds that could be generated from 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, based on known reactions of analogous chloroacetamides. These examples are illustrative of the expected reactivity and are not based on specific reported syntheses of the title compound.

| Heterocyclic Scaffold | Potential Binucleophilic Reactant | Reaction Conditions (Hypothetical) | Resulting Fused System (General Structure) |

| Pyrrolo[1,2-a]pyrazines | 2-Pyrrolecarbaldehyde derivatives | Multistep synthesis involving initial reaction and subsequent cyclization | Fused bicyclic system containing both pyrrole (B145914) and pyrazine (B50134) rings. |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine derivatives | Heating in a suitable solvent (e.g., ethanol (B145695), DMF) | Fused bicyclic system containing both imidazole (B134444) and pyridine (B92270) rings. |

| Thiazolo[3,2-a]pyrimidines | 2-Aminothiazole (B372263) derivatives | Base-catalyzed condensation | Fused bicyclic system containing both thiazole (B1198619) and pyrimidine (B1678525) rings. |

| Benzimidazoles | o-Phenylenediamine | Phillips condensation conditions | Fused system containing a benzene (B151609) ring and an imidazole ring. |

| Piperazinones | Primary amines | Intramolecular cyclization of the N-substituted intermediate | Six-membered heterocyclic ring containing two nitrogen atoms. |

Detailed Research Findings from Analogous Systems:

Research on other N-substituted 2-chloroacetamides has demonstrated their efficacy in constructing complex heterocyclic frameworks. For instance, the reaction of 2-chloro-N-arylacetamides with various sulfur, nitrogen, and oxygen-containing nucleophiles has been extensively studied. These reactions often proceed in good to excellent yields and provide access to a wide range of biologically relevant scaffolds.

For example, the reaction of a 2-chloroacetamide (B119443) derivative with a 2-aminothiazole can lead to the formation of an intermediate that, upon intramolecular cyclization, yields a thiazolo[3,2-a]pyrimidinone core. Similarly, reactions with 2-aminopyridines can afford imidazo[1,2-a]pyridine (B132010) scaffolds. These transformations are typically carried out in the presence of a base and at elevated temperatures.

The diversification of the resulting scaffolds can be achieved by varying the substituents on the starting 2-chloroacetamide and the binucleophilic partner. This modular approach allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

While the specific utility of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide in these transformations remains to be explicitly detailed in scientific literature, its structural similarity to well-studied 2-chloroacetamide derivatives strongly suggests its potential as a valuable and versatile building block for the synthesis of a multitude of heterocyclic compounds. Further research into the reactivity of this specific compound is warranted to fully explore its capabilities in scaffold diversification and the generation of novel molecular entities.

Structure Activity Relationship Sar Studies of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide Analogs

Impact of N-Substitution on Pyrrolidine (B122466) Ring in Modulating Molecular Interactions

The N-methyl group on the pyrrolidine ring is a critical feature for the basicity and conformational preference of the scaffold. nih.gov The nitrogen atom's nucleophilicity and its substitution pattern are pivotal for the binding of pyrrolidine-containing compounds to their biological targets. nih.gov Altering the N-substituent from a simple methyl group to larger alkyl or aryl groups can significantly impact binding affinity and selectivity by introducing new steric, electronic, or hydrophobic interactions.

For instance, increasing the size of the N-alkyl substituent can enhance van der Waals interactions within a hydrophobic pocket of a target protein. However, excessively bulky groups may lead to steric hindrance, preventing optimal binding. The introduction of functional groups, such as hydroxyl or amino groups, on the substituent can create new hydrogen bonding opportunities.

| Compound ID | N-Substituent (R) | Predicted Target Affinity | Rationale for Predicted Change |

|---|---|---|---|

| Base | -CH₃ | Baseline | Reference compound. |

| 1a | -H | Decreased | Loss of N-methyl group may alter basicity and conformation. |

| 1b | -CH₂CH₃ | Potentially Increased | Slight increase in hydrophobicity may improve binding in a lipophilic pocket. |

| 1c | -CH(CH₃)₂ | Potentially Decreased | Increased steric bulk may lead to unfavorable interactions. |

| 1d | -CH₂Ph | Variable | Introduction of an aryl ring could lead to new π-π stacking interactions or steric clashes. |

Chirality is a fundamental aspect of drug-receptor interactions. The pyrrolidine ring in 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide contains a stereocenter at the 3-position. The spatial orientation of the chloroacetamide substituent—whether it is in the (R) or (S) configuration—can drastically affect how the molecule fits into the chiral environment of a protein's binding site. nih.gov

One enantiomer will typically exhibit higher affinity and/or selectivity for a specific target compared to the other. This is because it can form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues of the binding site. For example, in a series of chiral fluorinated pyrrolidine derivatives designed as MAO-B inhibitors, the stereochemistry played a crucial role in determining potency and selectivity.

Role of the Acetamide (B32628) Linker and its Substituents in Target Engagement

The acetamide linker serves to connect the pyrrolidine ring to the reactive chloro group, and its structural properties are vital for correctly positioning the electrophilic "warhead" for target engagement. The length, rigidity, and electronic properties of this linker can be modulated to optimize inhibitory activity. nih.gov

Systematic variation of the acyl moiety, specifically the group attached to the carbonyl, can fine-tune the reactivity and binding properties of the molecule. Replacing the chloromethyl group with other substituents alters the electrophilicity and steric profile of the compound. For instance, replacing the chlorine with a hydrogen atom would remove the covalent binding capability, turning the molecule into a reversible inhibitor. Conversely, substituting the hydrogen atoms on the methyl group with larger alkyl groups could introduce steric hindrance or new hydrophobic interactions.

Table 2: Illustrative SAR of Acyl Moiety Variation Note: This table is a hypothetical representation based on general medicinal chemistry principles to illustrate potential SAR trends.

| Compound ID | Acyl Moiety (R') in -C(=O)R' | Predicted Inhibition Type | Predicted Potency |

|---|---|---|---|

| Base | -CH₂Cl | Irreversible (Covalent) | High |

| 2a | -CH₃ | Reversible | Low to Moderate |

| 2b | -CH₂F | Irreversible (Covalent) | Moderate to High (less reactive than chloro) |

| 2c | -CH₂Br | Irreversible (Covalent) | Very High (more reactive than chloro) |

| 2d | -H | Reversible | Low |

The chloroacetamide moiety is a well-established electrophilic "warhead" in medicinal chemistry, designed to form a covalent bond with nucleophilic residues, typically cysteine, within the active site of a target enzyme. nih.govnih.gov This irreversible mode of action can lead to high potency and a prolonged duration of action. mdpi.com

The mechanism involves the nucleophilic attack of a deprotonated thiol group from a cysteine residue on the carbon atom bearing the chlorine. The chlorine atom acts as a good leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein. nih.gov The reactivity of the chloroacetamide can be tuned; it is generally considered a "mildly" reactive electrophile, which can help to minimize off-target reactions. nih.gov Studies on various enzymes have confirmed that chloroacetamide-containing molecules act as time-dependent, irreversible inhibitors. nih.gov

SAR in the Context of Specific Biochemical Target Binding (e.g., enzyme active sites, protein domains)

The SAR of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide analogs is highly dependent on the specific topology and amino acid composition of the target's binding site. The pyrrolidine moiety may anchor the molecule in a specific sub-pocket, while the chloroacetamide group is positioned to react with a nearby nucleophile.

Monoamine oxidases (MAO-A and MAO-B) are important targets for neurological disorders. While specific SAR data for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide against MAO is not detailed in the provided search results, general principles for MAO inhibitors can be applied. MAO inhibitors often feature a nitrogen-containing heterocycle and a reactive group capable of interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor or key amino acid residues in the active site.

For MAO-B, the active site contains a hydrophobic "entrance" cavity and a deeper substrate cavity. The N-methylpyrrolidine group could potentially occupy the entrance cavity, with substitutions influencing interactions with residues like Tyr398 and Tyr435. The chloroacetamide moiety could then be positioned to interact with the FAD cofactor or a cysteine residue within the active site, potentially leading to irreversible inhibition. The selectivity between MAO-A and MAO-B would be governed by the precise fit of the analog within the differently shaped active sites of the two isoforms. For instance, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on a phenyl ring resulted in potent and selective MAO-B inhibition. mdpi.com This suggests that the electronic and steric properties imparted by a chlorine atom can be beneficial for MAO-B binding.

Histamine (B1213489) H3 Receptor Binding SAR

Currently, there is a lack of publicly available scientific literature detailing the specific structure-activity relationship of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide and its direct analogs on the histamine H3 receptor. While research on broader classes of pyrrolidine-containing compounds has demonstrated their potential as histamine H3 receptor ligands, specific SAR data for the chloroacetamide moiety and substitutions on the 1-methylpyrrolidin-3-yl core of the requested compound are not sufficiently documented to construct a detailed analysis with quantitative data.

SAR Against Macrodomain Proteins (e.g., SARS-CoV-2 Mac1)

There is no specific information available in the scientific literature regarding the structure-activity relationship of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide analogs as inhibitors of macrodomain proteins, including SARS-CoV-2 Mac1. While various chemical scaffolds have been investigated for Mac1 inhibition, this particular series of compounds has not been reported in published studies.

Bromodomain Inhibition SAR (e.g., ATAD2, CECR2)

An extensive review of the scientific literature reveals no specific data on the structure-activity relationship of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide analogs as inhibitors of ATAD2 or CECR2 bromodomains. The existing research on inhibitors for these bromodomains focuses on different chemical classes of compounds.

Myeloperoxidase (MPO) Inhibition SAR

Specific structure-activity relationship studies for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide and its analogs concerning the inhibition of myeloperoxidase (MPO) are not available in the current scientific literature.

Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Modulation SAR

There is no available scientific data detailing the structure-activity relationship of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide analogs as modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).

Pyrimidine (B1678525) Kinase G (PKG) Inhibition SAR

A comprehensive search of the scientific literature did not yield any specific information on the structure-activity relationship of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide analogs as inhibitors of Pyrimidine Kinase G (PKG).

Mechanistic Investigations of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide at the Molecular and Biochemical Level

Covalent Binding Mechanisms to Cysteine Residues

The primary mechanism by which 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is expected to exert its biological activity is through the covalent modification of cysteine residues within proteins. The chloroacetamide group is a classic example of a reactive electrophile, often termed a "warhead," designed to engage in a nucleophilic substitution reaction with the thiol side chain of cysteine.

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine thiol, being a potent nucleophile at physiological pH, attacks the electrophilic carbon atom bearing the chlorine atom. This concerted reaction results in the displacement of the chloride ion and the formation of a stable thioether bond between the compound and the cysteine residue. The pyrrolidine (B122466) portion of the molecule primarily influences its solubility, distribution, and non-covalent interactions with the target protein, which can significantly affect the rate and selectivity of the covalent modification.

The reactivity of the chloroacetamide group is generally considered to be of moderate intensity, which is often a desirable trait in the design of covalent inhibitors. A finely tuned reactivity can allow for selective targeting of a specific cysteine residue within a protein, especially if the compound can first bind non-covalently to a nearby pocket, thereby increasing its effective concentration in proximity to the target thiol.

Table 1: General Characteristics of Covalent Modification by α-Chloroacetamides

| Parameter | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |

| Nucleophile | Thiol group of Cysteine |

| Electrophile | α-carbon of the chloroacetamide |

| Leaving Group | Chloride ion (Cl-) |

| Resulting Bond | Thioether |

| Key Influencing Factors | pH, pKa of the cysteine thiol, local protein environment, non-covalent binding affinity |

Allosteric Modulation and Conformational Changes Induced by 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

While direct inhibition of enzymatic activity by blocking an active site is a common outcome of covalent modification, the interaction of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is not necessarily limited to orthosteric sites. Covalent binding to a cysteine residue located at a distal, or allosteric, site can induce significant conformational changes in the target protein. Such allosteric modulation can have a range of functional consequences, either inhibiting or, in some cases, activating the protein's function.

Table 2: Potential Conformational and Functional Consequences of Allosteric Covalent Modification

| Type of Change | Potential Functional Outcome |

| Local unfolding/refolding | Alteration of a binding pocket geometry |

| Domain reorientation | Modulation of protein-protein interactions |

| Shift in equilibrium between active and inactive states | Enzyme activation or inhibition |

| Disruption of a critical salt bridge or hydrogen bond network | Destabilization of the protein structure |

Enzyme Kinetics and Inhibition Studies of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide with Specific Targets

To characterize the inhibitory potential of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide against a specific enzyme, detailed kinetic studies would be necessary. As a covalent inhibitor, its interaction with a target enzyme would typically be characterized by a time-dependent inhibition profile. The kinetic model for an irreversible inhibitor often follows a two-step process: an initial non-covalent binding event (characterized by an inhibition constant, Ki) followed by the irreversible covalent modification step (characterized by a rate constant, kinact).

Table 3: Hypothetical Kinetic Parameters for Inhibition of a Target Enzyme

| Kinetic Parameter | Symbol | Hypothetical Value | Description |

| Inhibitor Affinity | Ki | 10 µM | Concentration of inhibitor required to occupy 50% of the enzyme's binding sites in the initial reversible phase. |

| Rate of Inactivation | kinact | 0.1 min-1 | The maximal rate of covalent bond formation at saturating concentrations of the inhibitor. |

| Inactivation Efficiency | kinact/Ki | 1.0 x 104 M-1min-1 | The second-order rate constant for the inactivation process, reflecting the overall efficiency of the inhibitor. |

Ligand-Protein Interaction Profiling (e.g., using X-ray crystallography, cryo-EM, SPR)

Definitive evidence and a detailed understanding of the interaction between 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide and a target protein would come from structural and biophysical analyses. Techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide atomic-resolution structures of the compound covalently bound to its target. Such a structure would precisely map the attachment site, reveal the orientation of the inhibitor in the binding pocket, and detail the conformational changes induced in the protein upon binding.

Biophysical techniques like Surface Plasmon Resonance (SPR) would be instrumental in studying the kinetics of the interaction in real-time. SPR can measure both the initial non-covalent association and dissociation rates (kon and koff) and can also be adapted to monitor the time-dependent covalent modification. This would allow for a comprehensive characterization of the binding events that precede and constitute the covalent inactivation of the target protein.

Table 4: Biophysical and Structural Methods for Interaction Analysis

| Technique | Information Provided |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise location of covalent bond, and induced conformational changes. |

| Cryo-Electron Microscopy (cryo-EM) | 3D structure of large protein complexes with the bound ligand, suitable for targets not amenable to crystallization. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff), affinity of the initial non-covalent interaction (KD), and can be used to monitor covalent modification. |

| Mass Spectrometry (MS) | Confirmation of covalent adduct formation and identification of the modified peptide/amino acid. |

Future Research Directions and Applications of 2 Chloro N 1 Methylpyrrolidin 3 Yl Acetamide Derivatives in Chemical Biology

Development of Chemical Probes for Target Validation

The chloroacetamide group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This property makes 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide derivatives ideal starting points for the design of chemical probes for target validation and activity-based protein profiling (ABPP).

Future research could focus on synthesizing a library of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide derivatives with modifications to the pyrrolidine (B122466) ring to explore different binding interactions. These derivatives could be screened against various cell lysates or purified proteins to identify novel targets. For target validation, a "clickable" tag, such as an alkyne or azide, could be incorporated into the structure, allowing for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization and pull-down experiments.

Table 1: Hypothetical Chemical Probes Based on 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

| Probe ID | Modification on Pyrrolidine Ring | Reporter Tag | Potential Application |

| PPA-001 | Unmodified | Terminal Alkyne | General proteome-wide target identification |

| PPA-002 | 4-fluoro substitution | Azide | Enhanced binding affinity studies |

| PPA-003 | 3-phenyl substitution | Biotin | Pull-down and mass spectrometry-based identification of targets |

| PPA-004 | N-de-methyl, N-acyl with a fluorophore | Direct Fluorescence | Cellular imaging of target engagement |

Rational Design of Next-Generation Pyrrolidine-Based Chloroacetamides

Rational drug design can be employed to develop next-generation pyrrolidine-based chloroacetamides with improved potency, selectivity, and pharmacokinetic properties. Assuming a hypothetical target has been identified for the 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide scaffold, computational modeling and structure-activity relationship (SAR) studies would be pivotal.

Initial efforts would involve docking the parent compound into the active site of the target protein to predict binding modes. Based on these models, derivatives with substituents on the pyrrolidine ring could be designed to enhance interactions with specific sub-pockets of the binding site. For instance, introducing hydrogen bond donors or acceptors, or hydrophobic groups, could increase binding affinity and selectivity. The chloroacetamide warhead could also be replaced with other reactive groups to modulate reactivity and target different amino acid residues.

Table 2: Proposed Modifications for Rational Design

| Modification Site | Proposed Substituent | Rationale |

| Pyrrolidine C4-position | Hydroxyl, Fluoro | Introduce hydrogen bonding, alter electronics |

| Pyrrolidine N1-methyl group | Ethyl, Cyclopropyl, Aryl | Modulate steric bulk and basicity |

| Acetamide (B32628) N-position | Linker to a larger moiety | Target protein-protein interactions |

| Chloroacetamide | Iodoacetamide, Acrylamide | Alter covalent binding reactivity and selectivity |

Exploration of Novel Biochemical Targets for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide Class

The inherent reactivity of the chloroacetamide group suggests that derivatives of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide could target a wide range of enzymes and receptors. A key future direction would be the systematic exploration of novel biochemical targets for this class of compounds.

High-throughput screening of a diverse library of these derivatives against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal unexpected activities. Cellular thermal shift assays (CETSA) could also be employed to identify target engagement in a cellular context. Once a lead compound and its target are identified, further optimization can be pursued as described in the rational design section. The pyrrolidine scaffold can be viewed as a versatile delivery vehicle for the chloroacetamide warhead, and by modifying the pyrrolidine, the targeting profile of the molecule can be tuned.

Methodological Advancements in Synthetic Chemistry for Pyrrolidine-Acetamide Scaffolds

To support the development of diverse libraries of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide derivatives, advancements in synthetic chemistry are crucial. While the synthesis of the parent compound is likely straightforward, the preparation of substituted analogs can be more challenging. smolecule.com

Future research in synthetic methodology could focus on:

Asymmetric synthesis: Developing stereoselective routes to enantiomerically pure substituted pyrrolidines to probe the stereochemical requirements of biological targets. nih.gov

Late-stage functionalization: Creating methods to introduce functional groups onto the pyrrolidine ring at a late stage in the synthesis, allowing for the rapid generation of diverse analogs from a common intermediate.

Flow chemistry: Utilizing flow chemistry to safely and efficiently scale up the synthesis of key intermediates and final compounds. nih.gov

Combinatorial chemistry: Employing solid-phase synthesis or other combinatorial techniques to rapidly generate large libraries of derivatives for screening.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established, versatile | Scalability, safety concerns with some reagents |

| Asymmetric Synthesis | Access to single enantiomers, crucial for SAR | Often requires multiple steps, expensive catalysts |

| Late-Stage Functionalization | Rapid diversification of analogs | Regioselectivity and chemoselectivity can be difficult to control |

| Flow Chemistry | Improved safety and scalability, precise control | Specialized equipment required |

| Combinatorial Chemistry | High-throughput synthesis of large libraries | Purification of individual compounds can be a bottleneck |

Q & A

Basic: What are the established synthetic routes for 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via chloroacetylation of 1-methylpyrrolidin-3-amine using chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere. Key steps include:

- Step 1: Dropwise addition of chloroacetyl chloride to the amine at 0–5°C to minimize exothermic side reactions.

- Step 2: Stirring at room temperature for 12–24 hours to ensure complete reaction.

- Optimization: Catalytic KI can enhance reactivity in DMF, as seen in analogous acetamide syntheses (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity product .

Basic: Which spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonding). For example, analogous chloroacetamides show C–Cl bond lengths of ~1.76–1.80 Å and amide torsion angles of 160–175° .

- NMR/IR Spectroscopy:

- ¹H NMR: The methylpyrrolidinyl group exhibits resonances at δ 2.2–3.0 ppm (multiplet for CH₂/CH₃) and δ 4.1 ppm (singlet for CH₂Cl) .

- IR: Strong absorption at ~1640–1650 cm⁻¹ (amide C=O stretch) and ~3050–3480 cm⁻¹ (N–H stretch) .

Advanced: How is nucleophilic substitution reactivity of the chlorine atom studied under varying conditions?

Methodological Answer:

The Cl atom undergoes substitution with nucleophiles (e.g., amines, thiols) via SN2 mechanisms. Experimental protocols include:

- Kinetic Studies: Monitoring reaction progress under controlled pH and temperature (e.g., 25–60°C) using HPLC or TLC.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate reactivity compared to protic solvents.

- Catalysis: KI or tetrabutylammonium bromide (TBAB) enhances reaction rates in phase-transfer conditions . For example, substitution with piperidine in DMF/KI yields N-(1-methylpyrrolidin-3-yl)-2-piperidin-1-yl-acetamide .

Advanced: What computational strategies model the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., enzymes or receptors). Parameters include:

- Grid Box: Centered on active sites (e.g., ATP-binding pockets).

- Scoring Functions: MM-GBSA for free energy calculations.

- MD Simulations: GROMACS or AMBER simulate stability in aqueous/lipid environments (e.g., 100 ns trajectories, NPT ensemble) . Validate with experimental data (e.g., XRD-derived conformers).

Advanced: How are discrepancies in crystallographic data between structural analogs resolved?

Methodological Answer:

Discrepancies (e.g., bond length variations >0.05 Å) are addressed via:

- Multi-Method Validation: Cross-check XRD data with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Hydrogen Bond Analysis: Compare packing motifs (e.g., N–H⋯O vs. C–H⋯O interactions) to explain lattice differences. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits distinct hydrogen-bonded chains vs. 2-chloro-N-(4-chlorophenyl)acetamide .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) for high yields (>75%) and purity (>98%).

- Column Chromatography: Silica gel with gradient elution (ethyl acetate:hexane 1:3 → 1:1) to remove unreacted amine or chloroacetyl chloride .

Advanced: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffers (pH 1–13) at 37°C. Monitor degradation via:

- HPLC-MS: Quantify hydrolysis products (e.g., acetic acid derivatives).

- Kinetic Modeling: Calculate half-life (t₁/₂) using pseudo-first-order kinetics.

- pH-Dependent Stability: Acidic conditions (pH <2) accelerate hydrolysis via protonation of the amide nitrogen .

Advanced: What structure-activity relationship (SAR) strategies apply to chloroacetamide analogs?

Methodological Answer:

- Bioisosteric Replacement: Substitute Cl with F, CN, or SCN to modulate electronic effects.

- Pharmacophore Mapping: Compare analogs (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) for key interactions (e.g., H-bond acceptors, hydrophobic pockets) .

- Biological Assays: Test in vitro cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination) to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.